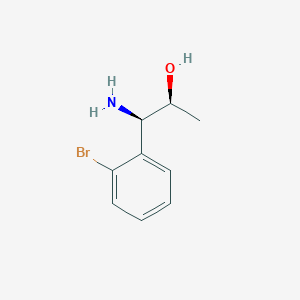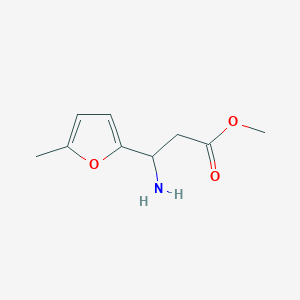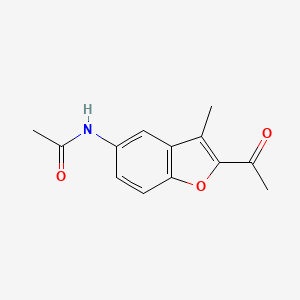![molecular formula C5H3ClN4 B15237444 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine is a heterocyclic compound characterized by a fused ring system consisting of pyrrole and triazine rings. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine typically involves multi-step organic reactions. One common method starts with the condensation of a compound represented by formula II and a methylene reagent under catalytic conditions to form an intermediate (formula IV). This intermediate undergoes addition, condensation, cyclization, and elimination reactions in the presence of alkali and formamidine salt to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield, selectivity, and environmental impact. For instance, using ethyl cyanoacetate and 2-chloromethyl-1,3-dioxolane as starting materials, followed by ring-closing reactions and chlorination, can produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine undergoes various chemical reactions, including:
Electrophilic Substitution: Such as nucleophilic aromatic substitution.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper.
Functional Group Transformations: Involving its pyrimidine and chloro substituents.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols.
Suzuki Coupling Reactions: Utilize palladium catalysts and boronic acids.
Chlorination Reactions: Employ reagents like phosphorus oxychloride.
Major Products: These reactions can yield a variety of derivatives, including kinase inhibitors and other bioactive compounds .
Scientific Research Applications
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine has significant applications in several fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a precursor for bioactive compounds.
Industry: Utilized in materials science for developing organic semiconductors and ligands for catalysis.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes or pathways. For example, derivatives of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine act as Janus kinase (JAK) inhibitors, interfering with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune function. By inhibiting JAK enzymes, these compounds can modulate immune responses and inhibit tumor growth .
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness: 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine is unique due to its fused ring system and chlorine substitution, which confer distinct reactivity and biological activity. This makes it particularly valuable in the synthesis of kinase inhibitors and other therapeutic agents .
Properties
Molecular Formula |
C5H3ClN4 |
|---|---|
Molecular Weight |
154.56 g/mol |
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]triazine |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-1-2-7-5(3)9-10-8-4/h1-2H,(H,7,8,9) |
InChI Key |
HEXGGHSAKBSBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


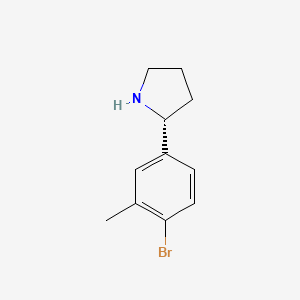

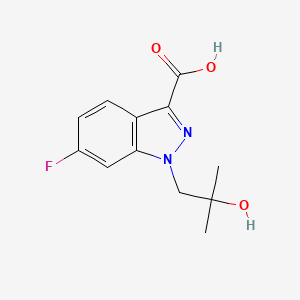
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)

![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)

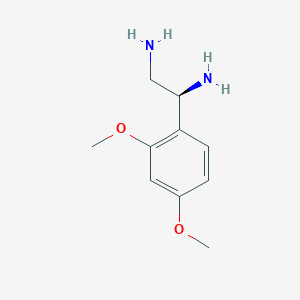
![4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237430.png)
